molecular formula C10H5I2NO2 B076242 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione CAS No. 15051-40-8

3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione

Cat. No. B076242
CAS RN: 15051-40-8
M. Wt: 424.96 g/mol
InChI Key: MMTOMXCXSFHOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione (DIPP) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated pyrrole derivative that has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In

Mechanism Of Action

The mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has also been shown to have antioxidant properties and may protect against oxidative stress.

Biochemical And Physiological Effects

3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its relatively simple synthesis method. It can be easily synthesized using standard laboratory equipment. Additionally, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a useful starting material for the synthesis of complex organic molecules.
One limitation of using 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. One area of interest is the development of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione-based materials for use in organic electronics. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has unique properties that make it a promising building block for the synthesis of novel organic materials.
Another area of interest is the investigation of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders. 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.

Synthesis Methods

The synthesis of 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione involves the reaction of 3,4-dihydroxyphenylacetic acid with iodine and acetic anhydride. The resulting product is then treated with oxalyl chloride and pyrrole to yield 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione. The synthesis method is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
In materials science, 3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione has been used as a building block for the synthesis of novel organic materials. Its unique properties, such as its halogenation and pyrrole ring, make it a useful starting material for the synthesis of complex organic molecules.

properties

CAS RN

15051-40-8

Product Name

3,4-Diiodo-1-phenyl-1H-pyrrole-2,5-dione

Molecular Formula

C10H5I2NO2

Molecular Weight

424.96 g/mol

IUPAC Name

3,4-diiodo-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C10H5I2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H

InChI Key

MMTOMXCXSFHOJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)I)I

Origin of Product

United States

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